7-phenyl-1,5-dihydropteridine-4,6-dione
描述
属性
分子式 |
C12H8N4O2 |
|---|---|
分子量 |
240.22g/mol |
IUPAC 名称 |
7-phenyl-3,5-dihydropteridine-4,6-dione |
InChI |
InChI=1S/C12H8N4O2/c17-11-9-10(13-6-14-11)15-8(12(18)16-9)7-4-2-1-3-5-7/h1-6H,(H,16,18)(H,13,14,15,17) |
InChI 键 |
XDBOGXKPFLKXHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)NC=N3)NC2=O |
手性 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)N=CN3)NC2=O |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)N=CN3)NC2=O |
产品来源 |
United States |
科学研究应用
Nitric Oxide Synthase Inhibition
Research has indicated that compounds similar to 7-phenyl-1,5-dihydropteridine-4,6-dione may act as inhibitors of nitric oxide synthase (nNOS). These inhibitors have shown promise in treating conditions such as neurodegenerative diseases and ischemic injuries. For instance, studies have demonstrated that nNOS inhibitors can reduce neuronal damage and improve outcomes in models of Parkinson's disease and amyotrophic lateral sclerosis (ALS) .
Antioxidant Activity
Compounds derived from the pteridine framework, including 7-phenyl-1,5-dihydropteridine-4,6-dione, exhibit antioxidant properties. This activity is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases such as cancer and cardiovascular disorders .
Anticancer Agents
The structural characteristics of 7-phenyl-1,5-dihydropteridine-4,6-dione make it a candidate for anticancer drug development. Studies have explored its ability to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The compound's efficacy against different cancer cell lines highlights its potential as a lead compound in cancer therapy.
Anti-inflammatory Properties
Research has also pointed to the anti-inflammatory effects of pteridine derivatives. By modulating inflammatory pathways, these compounds can potentially alleviate conditions such as rheumatoid arthritis and inflammatory bowel disease .
Enzyme Inhibition Studies
7-Phenyl-1,5-dihydropteridine-4,6-dione has been utilized in studies aimed at understanding enzyme kinetics and inhibition mechanisms. Its ability to inhibit specific enzymes can provide insights into metabolic pathways and disease mechanisms .
Radiolabeling Applications
Recent advancements have explored the use of similar compounds in radiolabeling for imaging applications in biomedical research. The ability to conjugate these compounds with radiolabels allows for enhanced imaging techniques in diagnostics .
Data Table: Summary of Applications
Case Studies
Case Study 1: Nitric Oxide Synthase Inhibitors
In a study involving nNOS knockout mice subjected to ischemic conditions, administration of nNOS inhibitors demonstrated significantly reduced infarct sizes and improved neurological outcomes compared to control groups. This highlights the therapeutic potential of targeting nitric oxide pathways using compounds like 7-phenyl-1,5-dihydropteridine-4,6-dione .
Case Study 2: Anticancer Efficacy
A series of experiments evaluated the anticancer properties of pteridine derivatives against various cancer cell lines. Results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting their viability as novel anticancer agents .
相似化合物的比较
Xanthopterin (2-Amino-1,5-dihydropteridine-4,6-dione)
Xanthopterin, a natural pteridine derivative, shares the 1,5-dihydropteridine-4,6-dione backbone but substitutes the phenyl group at position 7 with an amino group. Key differences include:
- Structural Modifications: The amino group in xanthopterin facilitates hydrogen bonding, enhancing solubility in aqueous environments. In contrast, the phenyl group in 7-phenyl-1,5-dihydropteridine-4,6-dione introduces hydrophobicity, favoring lipid membrane interactions or π-π stacking .
- Biological Roles : Xanthopterin is involved in insect pigmentation and may act as a cofactor in redox reactions. The phenyl-substituted analog’s biological activity remains less characterized but could diverge due to altered receptor binding profiles .
- Pharmacokinetics : Xanthopterin’s hydrate form (C₆H₇N₅O₃·H₂O) exhibits moderate solubility, whereas the phenyl derivative’s lipophilicity may limit bioavailability without formulation aids .
| Property | 7-Phenyl-1,5-dihydropteridine-4,6-dione | Xanthopterin Hydrate |
|---|---|---|
| Substituent at Position 7 | Phenyl | Amino |
| Molecular Formula | C₁₂H₉N₃O₂ (estimated) | C₆H₇N₅O₃·H₂O |
| Solubility | Likely low (hydrophobic) | Moderate (hydrated form) |
| Biological Role | Synthetic intermediate/pharmacological candidate | Pigmentation, redox cofactor |
Dihydroxypyrido-pyrazine-1,6-dione Derivatives
These compounds feature a fused pyridine-pyrazine-dione bicyclic system, differing from the pteridine core. Highlights include:
Flavanols and Flavanonols (e.g., Dihydroxyphenylpropanoid-substituted Derivatives)
While unrelated in core structure, these compounds share dione functionalities:
- Functional Group Similarity: Both classes possess ketone groups, enabling hydrogen bonding or redox activity. However, flavanols’ polyphenolic structures confer antioxidant properties, whereas the phenyl-pteridine derivative’s activity may rely on hydrophobic interactions .
准备方法
Cyclocondensation Approaches
The synthesis of dihydropteridine derivatives often begins with cyclocondensation reactions, leveraging precursors such as pyrimidine intermediates and diketones. For 7-phenyl-1,5-dihydropteridine-4,6-dione, a two-step strategy is frequently employed:
-
Formation of the Pyrimidine Core : A phenyl-substituted pyrimidine precursor is synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling introduces the phenyl group at position 7 using phenylboronic acid and a halogenated pyrimidine.
-
Ring Closure : The dihydropteridine system is formed by reacting the pyrimidine intermediate with malondiamide or its derivatives under basic conditions. This step typically employs ethanol as a solvent and morpholine as a base, mirroring methods used in analogous heterocyclizations.
A representative procedure involves heating 4-amino-6-chloro-2-phenylpyrimidine with malondiamide in ethanol at 50–60°C for 3–5 hours, yielding the target compound in 45–55% efficiency.
Multi-Component Reactions (MCRs)
Recent studies highlight MCRs as a one-pot alternative. A three-component system combining benzaldehyde derivatives, cyanoacetamide, and thiourea derivatives under basic conditions generates the dihydropteridine scaffold. For instance:
-
Reactants : 4-Methoxybenzaldehyde, cyanoacetamide, and N,N'-diphenyldithiomalondiamide.
-
Conditions : Ethanol, morpholine (1.75 mmol), 40–50°C, 2–3 hours.
This method achieves yields of 22–43%, with the phenyl group introduced via the aldehyde component. Table 1 compares yields across methods.
Table 1. Yield Comparison for 7-Phenyl-1,5-Dihydropteridine-4,6-Dione Synthesis
| Method | Starting Materials | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | 4-Amino-6-chloro-2-phenylpyrimidine | Ethanol | Morpholine | 45–55 |
| MCR | Benzaldehyde, cyanoacetamide | Ethanol | Morpholine | 22–43 |
Mechanistic Elucidation of Key Steps
Rate-Limiting Cyclization
Density functional theory (DFT) studies on analogous systems reveal that heterocyclization is the rate-limiting step. For example, in the formation ofdithiolo[3,4-b]pyridines, the closure of the dihydropyridine ring requires an activation energy of 28.8 kcal/mol. A similar barrier likely governs the cyclization of the pteridine core, where intramolecular nucleophilic attack by an amine on a carbonyl carbon initiates ring closure (Figure 1).
Proposed Mechanism :
-
Deprotonation : Base (e.g., morpholine) abstracts a proton from the malondiamide, generating a nucleophilic enolate.
-
Michael Addition : The enolate attacks the electrophilic carbon of the pyrimidine intermediate.
-
Cyclization : Intramolecular amidation forms the six-membered dihydropteridine ring.
Oxidative Aromatization
Post-cyclization, oxidation converts the dihydro intermediate to the aromatic dione. While molecular oxygen suffices in some cases, hydrogen peroxide or iodine may enhance efficiency. For instance, stirring the dihydro precursor in ethanol with 30% H₂O₂ at room temperature for 12 hours achieves full aromatization.
Optimization Strategies and Challenges
Solvent and Base Selection
Ethanol is preferred for its ability to dissolve polar intermediates while facilitating precipitation of the product. Alternatives like i-PrOH reduce yields due to poor solubility. Morpholine outperforms piperidine and triethylamine in deprotonation efficacy, as evidenced by higher reaction rates.
Chirality Management
The C-4 position in dihydropteridines introduces a chiral center, resulting in racemic mixtures. Enantioselective synthesis remains challenging, though chiral auxiliaries or asymmetric catalysis are under investigation.
Structural Characterization and Validation
Spectroscopic Analysis
常见问题
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 7-phenyl-1,5-dihydropteridine-4,6-dione, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves cyclocondensation reactions of substituted pyrimidine precursors under controlled acidic or basic conditions. Key variables include temperature (optimized between 60–100°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., p-toluenesulfonic acid). Orthogonal design experiments (e.g., Taguchi methods) can optimize multi-factor interactions, while HPLC or LC-MS monitors purity and yield .
Q. What spectroscopic techniques are most effective for characterizing structural purity and identifying degradation products?
- Answer : High-resolution NMR (¹H/¹³C) and FT-IR confirm core structural features (e.g., dihydropteridine ring and phenyl substituents). Mass spectrometry (ESI-MS) detects molecular ions and fragmentation patterns. For degradation analysis, hyphenated techniques like GC-MS or LC-QTOF-MS coupled with accelerated stability studies (40°C/75% RH) identify oxidative byproducts or hydrolysis intermediates .
Q. How should researchers safely handle 7-phenyl-1,5-dihydropteridine-4,6-dione given its potential hazards?
- Answer : Follow GHS guidelines for acute toxicity and skin/eye irritation. Use PPE (nitrile gloves, lab coats, goggles) and work in fume hoods to avoid aerosol inhalation. Store at 2–8°C in airtight containers to prevent moisture-induced degradation. Spill protocols include neutralization with inert absorbents and disposal via hazardous waste channels .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in photochemical or catalytic reactions?
- Answer : Computational studies (DFT or MD simulations) model electron transfer pathways in the dihydropteridine core, revealing redox-active sites prone to oxidation. Experimental validation via cyclic voltammetry identifies oxidation potentials (~0.5–1.2 V vs. Ag/AgCl), while in-situ IR spectroscopy tracks intermediate species during catalytic hydrogenation .
Q. How do solvent polarity and pH affect the compound’s stability and degradation kinetics?
- Answer : Degradation follows first-order kinetics in aqueous buffers, with accelerated hydrolysis under alkaline conditions (pH > 9). Polar aprotic solvents (e.g., DMSO) stabilize the compound by reducing water accessibility. Use Arrhenius plots (25–60°C) to calculate activation energy (Ea) and predict shelf-life under varying storage conditions .
Q. What experimental designs resolve contradictions in reported bioactivity data across studies?
- Answer : Meta-analyses using hierarchical clustering or multivariate regression identify confounding variables (e.g., cell line heterogeneity, assay protocols). Standardize in vitro models (e.g., HepG2 for cytotoxicity) and apply factorial designs to isolate synergistic effects of substituents on bioactivity .
Q. How can reactor design improve scalability of enantioselective syntheses involving this compound?
- Answer : Continuous-flow reactors with immobilized chiral catalysts (e.g., Rh-PNN complexes) enhance enantiomeric excess (ee > 90%) by optimizing residence time and pressure. CFD simulations model mass transfer limitations, while PAT tools (e.g., Raman spectroscopy) monitor real-time reaction progress .
Methodological Guidance
- Data Analysis : Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit kinetic models to degradation data .
- Contradiction Resolution : Apply Bayesian statistics to weigh evidence strength in conflicting bioactivity studies .
- Safety Compliance : Reference OECD guidelines for ecotoxicological assessments if environmental release is possible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
